3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18023287
InChI: InChI=1S/C8H5BrN2O2S/c9-3-1-4-5(10)6(8(12)13)14-7(4)11-2-3/h1-2H,10H2,(H,12,13)
SMILES:
Molecular Formula: C8H5BrN2O2S
Molecular Weight: 273.11 g/mol

3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid

CAS No.:

Cat. No.: VC18023287

Molecular Formula: C8H5BrN2O2S

Molecular Weight: 273.11 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid -

Specification

Molecular Formula C8H5BrN2O2S
Molecular Weight 273.11 g/mol
IUPAC Name 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid
Standard InChI InChI=1S/C8H5BrN2O2S/c9-3-1-4-5(10)6(8(12)13)14-7(4)11-2-3/h1-2H,10H2,(H,12,13)
Standard InChI Key BXBIJRVCKRULFO-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NC2=C1C(=C(S2)C(=O)O)N)Br

Introduction

Chemical Identity and Structural Features

The molecular formula of 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid is C₈H₅BrN₂O₂S, with a molecular weight of 273.11 g/mol . The compound’s structure combines a thieno[2,3-b]pyridine core—a bicyclic system merging thiophene and pyridine rings—with strategic substituents that enhance its reactivity and pharmacological potential. The bromine atom at position 5 introduces steric and electronic effects, influencing both synthetic pathways and biological interactions .

Table 1: Key Chemical Properties

PropertyValue
CAS Number1781891-46-0
Molecular FormulaC₈H₅BrN₂O₂S
Molecular Weight273.11 g/mol
XLogP31.7 (predicted)
Hydrogen Bond Donors2 (NH₂, COOH)
Hydrogen Bond Acceptors5 (N, O, S)

Synthetic Routes and Methodological Insights

The synthesis of 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid typically involves multi-step protocols. One approach begins with the condensation of 2-chloroacetamide derivatives with thioglycolic acid under alkaline conditions, followed by bromination at position 5 . For example, 3-aminothieno[2,3-b]pyridine-2-carboxamides are first synthesized via S-alkylation and cyclization, after which electrophilic bromination introduces the bromo substituent .

A notable procedure involves:

  • S-Alkylation: Reacting 2-chloroacetamide with thioglycolate to form a thioether intermediate.

  • Cyclization: Base-mediated intramolecular cyclization to construct the thienopyridine core.

  • Bromination: Electrophilic substitution using bromine or N-bromosuccinimide (NBS) to install the bromo group at position 5 .

This method yields the carboxylic acid derivative after hydrolysis of intermediate esters, as demonstrated in the synthesis of related thienopyridine carboxylates .

Spectral Characterization and Analytical Data

The compound’s structure is confirmed through advanced spectroscopic techniques:

  • ¹H NMR: Diastereotopic protons adjacent to chiral centers exhibit distinct splitting patterns. For example, OCH₂ groups in analogous compounds show doublets of quartets (²J = 14.2 Hz, ³J = 6.9 Hz) .

  • ¹³C NMR: The keto carbon in similar derivatives resonates at δ 197.3–197.4 ppm, while the carboxylic acid carbon appears near δ 170 ppm .

  • HRMS: Fragmentation patterns include loss of aryl isocyanate groups ([M – Ar–NCO]⁺), consistent with thienopyridine carboxamides .

Applications in Medicinal Chemistry and Drug Design

This compound serves as a versatile intermediate for designing:

  • Antimicrobial Agents: Bromination increases lipophilicity, aiding penetration through bacterial membranes .

  • Kinase-Targeted Therapies: The carboxylic acid moiety allows conjugation with pharmacophores to enhance selectivity .

  • Supramolecular Architectures: The cis-arranged amino groups enable hydrogen-bonded networks, useful in material science .

Table 2: Comparative Bioactivity of Thienopyridine Derivatives

CompoundTargetIC₅₀/IC₉₀Source
17afM. tuberculosisIC₉₀ = 1.2 μM
PRX-031405-HT₄ ReceptorEC₅₀ = 15 nM
10Metabotropic GluR5Kᵢ = 8.3 nM

Challenges and Future Directions

Current limitations include moderate solubility and cytotoxicity in some derivatives . Future work should focus on:

  • Structure-Activity Relationships (SAR): Systematic modification of the bromine and carboxylate groups.

  • Prodrug Development: Esterification to improve bioavailability.

  • Target Identification: Mechanistic studies to elucidate molecular targets beyond M. tuberculosis .

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